1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo-
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Overview
Description
1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo-: is a heterocyclic compound that contains both chlorine and iodine atoms attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- typically involves the cyclization of amido-nitriles followed by halogenation reactions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions:
Nickel Catalysts: Used in the initial cyclization and halogenation steps.
Ammonium Acetate: Often used in the synthesis of imidazole derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazole derivatives with different functional groups.
Scientific Research Applications
1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used to study the interactions of imidazole derivatives with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of these targets. The presence of chlorine and iodine atoms can further modulate these interactions by altering the compound’s electronic properties .
Comparison with Similar Compounds
1H-Imidazole-4,5-dicarbonitrile, 2-(trifluoromethyl)-: This compound has a trifluoromethyl group instead of chlorine and iodine, leading to different electronic properties.
2-Methyl-1H-imidazole-4,5-dicarbonitrile: This compound has a methyl group, which affects its reactivity and applications.
Uniqueness: 1H-Imidazole-4,5-dicarbonitrile, 2-chloro-1-iodo- is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and electronic characteristics. These properties make it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
153448-20-5 |
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Molecular Formula |
C5ClIN4 |
Molecular Weight |
278.44 g/mol |
IUPAC Name |
2-chloro-1-iodoimidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C5ClIN4/c6-5-10-3(1-8)4(2-9)11(5)7 |
InChI Key |
VLVOJGBSVBEYHN-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(N(C(=N1)Cl)I)C#N |
Origin of Product |
United States |
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